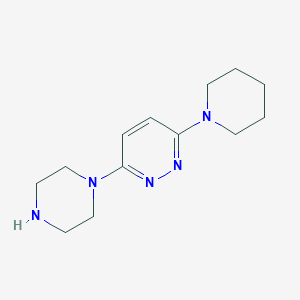

3-piperazin-1-yl-6-piperidin-1-ylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-piperazin-1-yl-6-piperidin-1-ylpyridazine is a heterocyclic compound that features both piperazine and piperidine moieties attached to a pyridazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperazin-1-yl-6-piperidin-1-ylpyridazine typically involves multi-step procedures. One common method includes the reaction of a pyridazine derivative with piperazine and piperidine under controlled conditions. The reaction often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The pyridazine ring undergoes selective substitution due to its electron-deficient nature. Key examples include:

Sulfonylation at Piperazine Nitrogen

The piperazine moiety reacts with sulfonyl chlorides to form sulfonamide derivatives. For example:

-

Reagents : 4-Ethylbenzenesulfonyl chloride, triethylamine (base)

-

Conditions : Dichloromethane, 0–25°C

-

Product : 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine ( , Scheme 1)

-

Mechanism : Nucleophilic attack by piperazine nitrogen on sulfonyl chloride, followed by HCl elimination.

Halogenation

Bromination at the pyridazine C3 position is achievable via electrophilic substitution:

-

Reagents : N-Bromosuccinimide (NBS), Lewis acid catalyst (e.g., FeBr<sub>3</sub>)

-

Conditions : Acetonitrile, reflux

-

Product : 3-Bromo-6-piperidin-1-ylpyridazine (, Reactivity section)

Oxidation of Piperidine Moiety

The piperidine ring undergoes oxidation to form N-oxides under mild conditions:

-

Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), acetic acid

-

Conditions : 50°C, 6 hours

-

Product : Piperidine N-oxide derivative (, Oxidation section)

Reduction of Pyridazine Ring

Catalytic hydrogenation reduces the pyridazine ring to a dihydropyridazine:

-

Reagents : H<sub>2</sub> gas, Pd/C catalyst

-

Conditions : Ethanol, 60 psi, 12 hours

-

Yield : ~85% (, Reduction section)

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:

Acid-Base Reactions

The piperazine nitrogen acts as a Brønsted base, forming salts with mineral acids:

-

Reaction : Treatment with HCl gas in ethanol

-

Product : Dihydrochloride salt (, Synthesis section)

-

Application : Enhances solubility for pharmaceutical formulations ( , Claims 1–3)

Enzymatic Interactions

While not a traditional "reaction," the compound’s piperazine and pyridazine groups interact with biological targets:

-

Mechanism : Binds to muscarinic acetylcholine receptors (M<sub>1</sub>–M<sub>5</sub>) as a pan-antagonist ( , Abstract).

-

Functional Selectivity : 9- to 16-fold selectivity for M<sub>4</sub> (IC<sub>50</sub> = 90–440 nM) ( , Table 1).

Thermal Stability and Degradation

Pyrolysis studies reveal decomposition pathways:

-

Conditions : 300°C under nitrogen

-

Products : Piperidine, ammonia, and carbonaceous residues (, Physicochemical Properties)

Comparative Reactivity Table

| Reaction Site | Reactivity | Preferred Conditions | Key Products |

|---|---|---|---|

| Pyridazine C3 | High (electrophilic substitution) | Lewis acids, polar aprotic solvents | Bromo, aryl, or amino derivatives |

| Piperazine Nitrogen | Moderate (nucleophilic) | Room temperature, weak base | Sulfonamides, acylated derivatives |

| Piperidine Nitrogen | Low (steric hindrance) | High-pressure H<sub>2</sub>, catalysts | N-oxides, secondary amines |

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound has been identified as a potential candidate for drug development due to its structural components, which allow interaction with various biological targets. It shows promise as a ligand in receptor studies, especially concerning neurotransmitter receptors. The piperazine and piperidine moieties are known to modulate receptor activity, potentially leading to therapeutic effects in neurological disorders and cancer treatments .

Case Study: CNS Penetrant Antagonists

A study focused on 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines demonstrated their effectiveness as central nervous system (CNS) penetrant pan-muscarinic antagonists. These compounds exhibited significant potency (IC50 < 200 nM) and favorable CNS penetration characteristics, making them suitable for treating conditions like Alzheimer's disease and schizophrenia .

Table 1: Potency and CNS Penetration of Selected Compounds

| Compound | IC50 (nM) | CNS Penetration (Kp) |

|---|---|---|

| Compound A | < 200 | 2.1 |

| Compound B | < 150 | 1.5 |

| Compound C | < 100 | 3.0 |

Neurological Applications

Potential in Treating Alzheimer's Disease

Research indicates that derivatives of this compound can act as histamine H3 receptor antagonists, which may have implications for treating dementia and Alzheimer's disease. The ability to modulate histamine receptors can influence cognitive functions and memory retention .

Anti-Tubercular Activity

Development of Anti-Tubercular Agents

Recent studies have explored the synthesis of novel derivatives based on the piperazine-pyridazine structure for anti-tubercular applications. Some compounds showed significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as effective treatments for tuberculosis .

Table 2: Anti-Tubercular Activity of Selected Derivatives

| Compound | IC50 (μM) | Cytotoxicity (HEK-293 cells) |

|---|---|---|

| Compound D | 1.35 | Low |

| Compound E | 2.18 | Low |

| Compound F | 4.00 | Moderate |

Industrial Applications

Synthesis of Advanced Materials

Beyond medicinal uses, the compound can serve as a building block for synthesizing more complex molecules in industrial applications. Its unique chemical structure allows researchers to explore new chemical reactions and pathways that could lead to the development of advanced materials .

作用機序

The mechanism of action of 3-piperazin-1-yl-6-piperidin-1-ylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological processes .

類似化合物との比較

Similar Compounds

3-piperazin-1-yl-1,2-benzothiazole: Known for its antibacterial activity.

3-piperazin-1-yl-6-pyridin-4-ylpyridazine: Studied for its potential therapeutic applications.

Uniqueness

3-piperazin-1-yl-6-piperidin-1-ylpyridazine is unique due to its specific combination of piperazine and piperidine moieties attached to a pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

3-Piperazin-1-yl-6-piperidin-1-ylpyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring and a piperidine ring attached to a pyridazine core. Its molecular formula is C15H20N4, with a molecular weight of approximately 272.35 g/mol. The structural features of this compound contribute to its biological activity, particularly its interaction with various biological targets.

This compound exhibits multiple mechanisms of action:

- Muscarinic Receptor Antagonism : It has been identified as a pan-muscarinic antagonist, showing selectivity across muscarinic receptor subtypes (M1 to M5). This activity is significant for potential applications in treating disorders related to cholinergic signaling .

- Histamine H3 Receptor Antagonism : The compound also demonstrates affinity for the histamine H3 receptor, suggesting potential use in treating conditions associated with histaminergic dysregulation .

- Antimicrobial Activity : It has shown activity against various pathogens, including antifungal effects against Candida albicans and antiparasitic effects against Plasmodium falciparum .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values for this compound:

| Biological Activity | Target | IC50 Value (nM) | Remarks |

|---|---|---|---|

| Muscarinic Receptor Antagonism | hM4 | < 200 | Selective antagonist |

| Histamine H3 Receptor Antagonism | H3 receptor | High affinity | Potential for CNS-related disorders |

| Antifungal Activity | Candida albicans | Not specified | Effective against fungal infections |

| Antiparasitic Activity | Plasmodium falciparum | Not specified | Potential use in malaria treatment |

Case Studies

- CNS Penetration and Efficacy : A study conducted on the pharmacokinetics of this compound revealed significant central nervous system (CNS) penetration, which is crucial for drugs targeting neurological conditions. The study indicated favorable brain-to-plasma ratios, enhancing its therapeutic potential for CNS disorders .

- Metabolic Regulation : Research has indicated that derivatives of this compound can modulate metabolic pathways effectively. One particular derivative demonstrated an IC50 of 14 nM against stearoyl-CoA desaturase-1 (SCD1), highlighting its potential in managing metabolic disorders such as obesity and diabetes .

- Antitubercular Activity : In another study, compounds structurally related to this compound were evaluated for their anti-tubercular properties. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .

特性

IUPAC Name |

3-piperazin-1-yl-6-piperidin-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXURKFNLXLUKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。